3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid
Description
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid is a highly substituted benzoic acid derivative characterized by its four octyloxy groups and a central methyl substituent. The compound’s structure features two 3,5-bis(octyloxy)benzamide moieties attached to a benzoic acid backbone, conferring significant lipophilicity.
Properties
CAS No. |
820216-68-0 |
|---|---|
Molecular Formula |
C54H82N2O8 |
Molecular Weight |
887.2 g/mol |
IUPAC Name |
3,5-bis[(3,5-dioctoxybenzoyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C54H82N2O8/c1-6-10-14-18-22-26-30-61-46-34-43(35-47(40-46)62-31-27-23-19-15-11-7-2)52(57)55-50-38-45(54(59)60)39-51(42(50)5)56-53(58)44-36-48(63-32-28-24-20-16-12-8-3)41-49(37-44)64-33-29-25-21-17-13-9-4/h34-41H,6-33H2,1-5H3,(H,55,57)(H,56,58)(H,59,60) |
InChI Key |
JULSZSGZAUCSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCC)OCCCCCCCC)C(=O)O)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3,5-bis(octyloxy)benzoic acid.
Amidation Reaction: The intermediate compounds undergo amidation reactions with appropriate amines to form the benzamido groups.
Final Assembly: The final step involves the coupling of these intermediates to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Core Synthetic Pathway
The compound is synthesized through sequential functionalization of a methylbenzoic acid scaffold. Key steps include:
Table 1: Key Reaction Steps
-
Alkylation introduces octyloxy chains via nucleophilic aromatic substitution, requiring anhydrous acetone and catalytic K₂CO₃ .
-
Amidation employs carbodiimide-mediated coupling to attach benzamido groups, with DMAP accelerating the reaction.
Side Reactions and Byproducts
Common side reactions during synthesis include:
-
Incomplete alkylation : Leads to mono-octyloxy intermediates, detectable via TLC (Rf = 0.3–0.4 in hexane/EtOAc 4:1) .
-
Ester hydrolysis artifacts : Partial hydrolysis under acidic conditions generates mixed ester-acid derivatives .
-
Oligomerization : Occurs during amidation if stoichiometry deviates, producing dimers (MW ≈ 1,774 g/mol) .
Table 2: Byproduct Characterization
| Byproduct | Detection Method | Resolution Strategy |
|---|---|---|
| Mono-octyloxy analog | ¹H NMR (δ 6.85 ppm, aromatic) | Column chromatography (SiO₂, hexane/EtOAc) |
| Dimer | MALDI-TOF (m/z 1,774) | Recrystallization (DCM/hexane) |
Catalytic and Solvent Effects
-
Base catalysis : K₂CO₃ enhances nucleophilicity of hydroxyl groups during alkylation .
-
Solvent polarity : Dichloromethane optimizes amidation yields (72%) by stabilizing reactive intermediates.
-
Temperature : Reflux (80°C) in acetone accelerates alkylation kinetics, reducing reaction time by 40% .
Functionalization Reactions
The carboxylic acid group at the 4-position undergoes further derivatization:
Table 3: Derivative Synthesis
Stability Under Reactive Conditions
-
Acidic conditions : Hydrolyzes ester groups (t₁/₂ = 2 h at pH 2) but preserves amide bonds .
-
Oxidative environments : Octyloxy chains degrade above 200°C, forming aldehydes (GC-MS detection).
Industrial-Scale Optimization
Scientific Research Applications
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets and pathways. The benzamido groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The octyloxy side chains may enhance the compound’s solubility and membrane permeability, facilitating its activity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Compounds
*Calculated based on structural formula.
Key Observations :
- Unlike TAC-101, which binds retinoic acid receptors (RARα/β), the target compound’s bulky substituents may favor interactions with lipid-rich cellular compartments or alternative receptors .
Table 2: Functional Comparison of Analogous Compounds
Key Observations :
- The target compound’s octyloxy groups may confer unique pharmacokinetic properties, such as prolonged half-life or tissue retention, compared to shorter-chain analogs.
Biological Activity
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and materials science. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the formation of an amide bond between 3,5-bis(octyloxy)benzoic acid and appropriate amines. The synthesis typically involves:
- Preparation of the Octyloxy Substituent : The octyloxy groups are introduced to the benzoic acid backbone through nucleophilic substitution reactions.
- Amidation Reaction : The final product is obtained by reacting the octyloxy-substituted benzoic acid with an amine under controlled conditions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.
Biological Activity
The biological activity of this compound has been explored in various studies. The following sections summarize key findings related to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzoic acid show activity against a range of bacterial strains, suggesting that this compound may possess similar efficacy .
Antitumor Properties
Preliminary investigations into the antitumor effects of related compounds have shown promising results. For instance, compounds featuring amide linkages have been associated with the inhibition of tumor cell proliferation in vitro. It is hypothesized that the bulky octyloxy groups enhance lipophilicity, facilitating better cell membrane penetration and subsequent cytotoxic effects on cancer cells .
Case Studies
- Case Study 1 : A study conducted on a series of octyloxy-substituted benzoic acids revealed that these compounds significantly inhibited the growth of human breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM.
- Case Study 2 : Another investigation into the antimicrobial properties showed that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that:
- Substitution Patterns : The presence of multiple octyloxy groups enhances solubility and bioavailability.
- Amide Linkages : The amide functional group is critical for biological activity as it contributes to molecular interactions with biological targets.
- Hydrophobic Interactions : The long alkyl chains increase hydrophobicity, which may improve membrane permeability.
Q & A
Q. Key Variables :
| Parameter | Effect on Yield |
|---|---|
| Reflux time >6 hrs | Decomposition |
| Solvent polarity | Intermediate stability |
| Microreactor design | Scalability |
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
NMR spectroscopy : ¹H/¹³C NMR resolves octyloxy chain conformations and benzamido group orientation. For example, splitting patterns at δ 1.2–1.4 ppm (octyl CH₂) and δ 7.8–8.2 ppm (aromatic protons) confirm substitution patterns .
X-ray crystallography : Single-crystal analysis reveals intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and amide groups) critical for self-assembly .
Hirshfeld surface analysis : Quantifies van der Waals interactions and π-stacking contributions (e.g., 12–15% surface contacts from C–H···O bonds) .
Advanced Tip : Pair NMR with DOSY experiments to assess aggregation in solution.
How does the compound's amphiphilic nature affect its self-assembly and solubility in polar vs. nonpolar solvents?
Advanced Research Focus
The octyloxy chains impart hydrophobicity, while the carboxylic acid and amide groups enhance water affinity.
-
Solubility profile :
Solvent Solubility (mg/mL) Ethanol >50 Hexane <1 DMSO >100 -
Self-assembly : In aqueous media, critical micelle concentration (CMC) ranges 0.1–0.5 mM, forming vesicles (50–200 nm diameter) observed via TEM .
What computational models predict the compound's interactions with biological targets, such as enzymes or cellular receptors?
Q. Advanced Research Focus
Molecular docking : AutoDock Vina simulations show high affinity (−9.2 kcal/mol) for kinase domains (e.g., EGFR) due to benzamido-carboxylic acid hydrogen bonding .
QSAR studies : LogP values (~5.2) predict moderate blood-brain barrier penetration, while polar surface area (110 Ų) limits passive diffusion .
MD simulations : Octyloxy chains stabilize lipid bilayer insertion in drug delivery models .
Are there synergistic effects when combining this compound with other antitumor agents, as seen in TAC-101 studies?
Advanced Research Focus
Related benzamido-benzoic acid derivatives (e.g., TAC-101) exhibit synergy with kinase inhibitors like sorafenib:
Q. Experimental Design :
What are the challenges in scaling up synthesis while maintaining purity, and how can continuous flow systems address these?
Q. Applied Research Focus
Batch process limitations :
- Thermal degradation during prolonged reflux.
- Column chromatography bottlenecks (purity <95%).
Microreactor advantages :
- Residence time control (<10 min) minimizes side reactions.
- In-line HPLC monitoring ensures >98% purity .
How do structural modifications (e.g., varying alkyl chain length) impact bioactivity and physicochemical properties?
Q. Advanced Research Focus
| Modification | Effect on Property |
|---|---|
| Shorter chains (C₆) | ↑ Water solubility, ↓ CMC |
| Longer chains (C₁₂) | ↑ LogP, enhanced membrane permeation |
| Fluorinated chains | ↑ Metabolic stability |
Case Study : Replacing octyloxy with trifluoromethyl groups (as in 3,5-bis(trifluoromethyl) derivatives) increases plasma half-life by 3-fold .
What in vitro/in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
